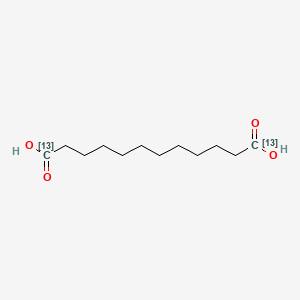
(1,12-13C2)Dodecanedioic acid
描述
(1,12-13C2)Dodecanedioic acid is a dicarboxylic acid with the molecular formula HO213C(CH2)1013CO2H. This compound is isotopically labeled with carbon-13 at the first and twelfth positions. It is a white solid that finds applications in various fields, including polymers, materials, and scientific research .
Synthetic Routes and Reaction Conditions:
Esterification and Hydrogenation: One method involves the esterification of dodecanedioic acid with n-hexanol to form dihexyl dodecanedioic acid, followed by hydrogenation reduction to produce 1,12-dodecanediol.
Biological Process: Paraffin wax can be converted into dodecanedioic acid using a special strain of Candida tropicalis yeast in a multi-step process.
Industrial Production Methods:
Butadiene Route: Traditionally, dodecanedioic acid is produced from butadiene through a multi-step chemical process. Butadiene is first converted to cyclododecatriene, which is then hydrogenated to cyclododecane.
Ozonolysis Route: An alternative industrial route involves the ozonolysis of cyclododecene.
Types of Reactions:
Oxidation: Dodecanedioic acid can undergo oxidation reactions, typically using strong oxidizing agents like nitric acid.
Reduction: The compound can be reduced to form dodecanediol through hydrogenation.
Esterification: It can react with alcohols to form esters, such as dihexyl dodecanedioic acid.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a catalyst is used for reduction reactions.
Esterification: Alcohols like n-hexanol are used in esterification reactions.
Major Products:
Oxidation: Produces dodecanedioic acid from cyclododecanone.
Reduction: Produces 1,12-dodecanediol from dodecanedioic acid.
Esterification: Produces esters like dihexyl dodecanedioic acid.
科学研究应用
(1,12-13C2)Dodecanedioic acid is used in various scientific research applications:
作用机制
The mechanism of action of (1,12-13C2)Dodecanedioic acid involves its role as a dicarboxylic acid. It can interact with various enzymes and metabolic pathways in biological systems. For instance, it acts as an inhibitor of alcohol dehydrogenase and is involved in metabolic pathways related to energy production and glucose regulation.
相似化合物的比较
Dodecanedioic Acid: The non-labeled version of (1,12-13C2)Dodecanedioic acid, with the same molecular structure but without isotopic labeling.
Sebacic Acid: Another dicarboxylic acid with a similar structure but with ten carbon atoms instead of twelve.
Azelaic Acid: A shorter dicarboxylic acid with nine carbon atoms, used in similar applications.
Uniqueness:
- The isotopic labeling with carbon-13 at specific positions makes this compound unique for detailed metabolic and chemical studies .
- Its longer carbon chain compared to sebacic and azelaic acids provides different physical and chemical properties, making it suitable for specific industrial applications .
属性
IUPAC Name |
(1,12-13C2)dodecanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i11+1,12+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDDXQYHWJXFK-ALQHTKJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCC[13C](=O)O)CCCC[13C](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496474 | |
| Record name | (1,12-~13~C_2_)Dodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128017-64-1 | |
| Record name | (1,12-~13~C_2_)Dodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128017-64-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


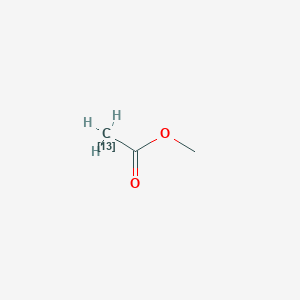
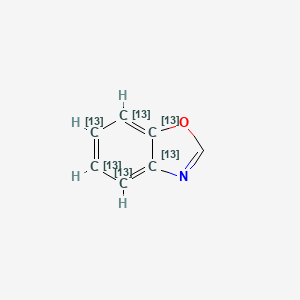
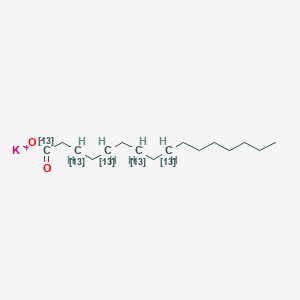
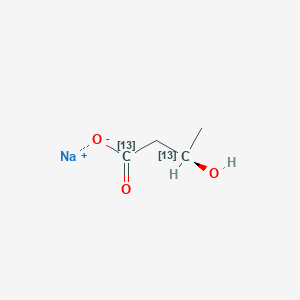
![(2R,3R)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3333664.png)
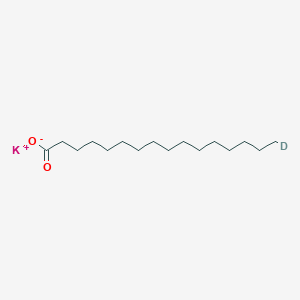
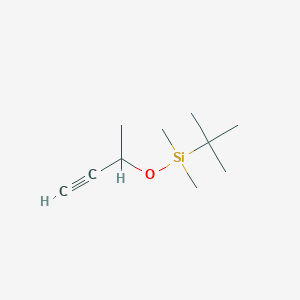
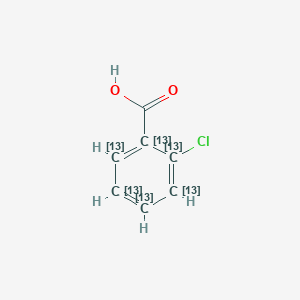
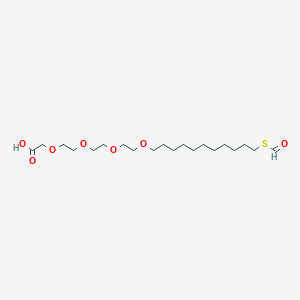
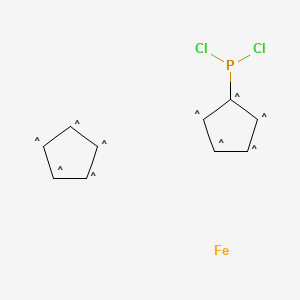
![1,6,7,8-Tetrahydrocyclopenta[g]indole](/img/structure/B3333717.png)



